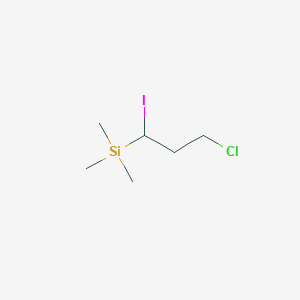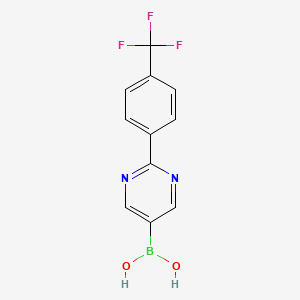
(2-(4-(Trifluoromethyl)phenyl)pyrimidin-5-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(4-(Trifluoromethyl)phenyl)pyrimidin-5-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrimidine ring through a boronic acid moiety. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the Suzuki-Miyaura cross-coupling reaction.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-(Trifluoromethyl)phenyl)pyrimidin-5-yl)boronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for forming carbon-carbon bonds and is widely used in the synthesis of biaryl compounds. The reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base .
A common synthetic route for this compound starts with the bromination of 4-(trifluoromethyl)phenylpyrimidine, followed by the coupling with a boronic acid derivative under Suzuki-Miyaura conditions. The reaction is typically carried out in a mixture of ethanol and water at elevated temperatures using a palladium catalyst such as Pd(PPh3)4 and a base like potassium carbonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. These methods allow for better control over reaction conditions and can significantly reduce reaction times .
化学反应分析
Types of Reactions
(2-(4-(Trifluoromethyl)phenyl)pyrimidin-5-yl)boronic acid primarily undergoes substitution reactions, particularly in the context of Suzuki-Miyaura cross-coupling. This reaction involves the formation of a carbon-carbon bond between the boronic acid and an aryl halide .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), aryl halides.
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
科学研究应用
(2-(4-(Trifluoromethyl)phenyl)pyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of (2-(4-(Trifluoromethyl)phenyl)pyrimidin-5-yl)boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.
Reductive Elimination: The palladium catalyst is regenerated, and the biaryl product is released.
相似化合物的比较
Similar Compounds
4-(Trifluoromethyl)phenylboronic acid: Another boronic acid derivative with a trifluoromethyl group, used in similar cross-coupling reactions.
2-(Trifluoromethyl)phenylboronic acid: Used in the synthesis of heteroaryl derivatives and as a potential antagonist of corticotropin-releasing hormone.
trans-2-(4-(Trifluoromethyl)phenyl)vinylboronic acid: Employed in microwave-assisted Suzuki-Miyaura cross-coupling reactions.
Uniqueness
The uniqueness of (2-(4-(Trifluoromethyl)phenyl)pyrimidin-5-yl)boronic acid lies in its combination of a trifluoromethyl group and a pyrimidine ring, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and pharmaceuticals .
属性
分子式 |
C11H8BF3N2O2 |
|---|---|
分子量 |
268.00 g/mol |
IUPAC 名称 |
[2-[4-(trifluoromethyl)phenyl]pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C11H8BF3N2O2/c13-11(14,15)8-3-1-7(2-4-8)10-16-5-9(6-17-10)12(18)19/h1-6,18-19H |
InChI 键 |
XTMWZHYTHCFJJK-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CN=C(N=C1)C2=CC=C(C=C2)C(F)(F)F)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{2-[(3,4-Dimethoxyphenyl)methyl]phenyl}acetonitrile](/img/structure/B14072889.png)
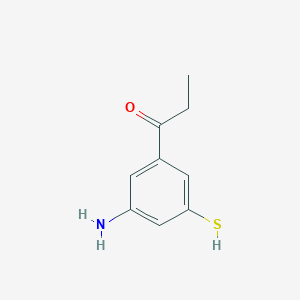
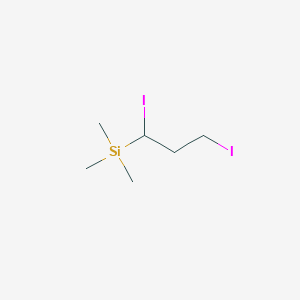
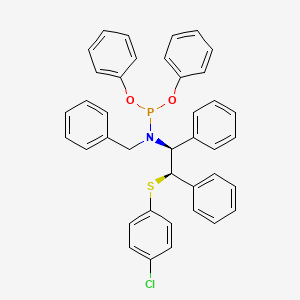
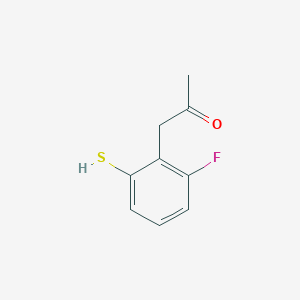

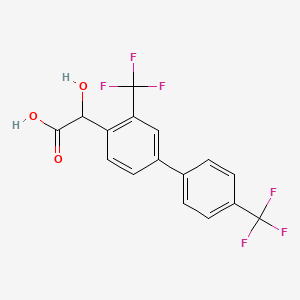

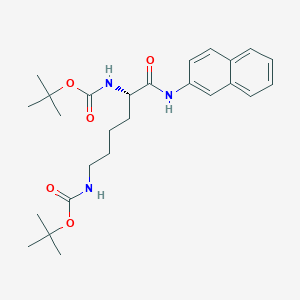
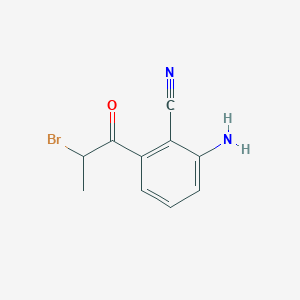

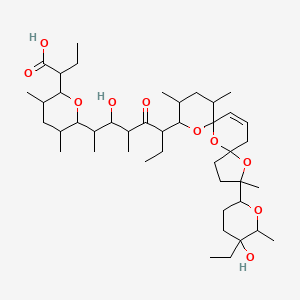
![2-[(4-Chloro-2-methylphenyl)methylidene]hydrazine-1-carboxamide](/img/structure/B14072983.png)
